Teludipine
Overview
Description
Teludipine is a dihydropyridine derivative that functions as a calcium channel blocker. It is primarily used as an antihypertensive and cardiovascular agent. The compound has a molecular formula of C28H38N2O6 and a molecular weight of 498.6111. This compound is known for its ability to inhibit calcium channels, which play a crucial role in regulating vascular smooth muscle contraction and cardiac function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Teludipine involves several steps, starting with the preparation of the dihydropyridine core. The key steps include:
Condensation Reaction: The initial step involves the condensation of an aldehyde with a β-keto ester in the presence of ammonia or an amine to form the dihydropyridine ring.
Substitution Reaction: The dihydropyridine core is then subjected to substitution reactions to introduce various functional groups, such as the dimethylamino group and the carboxyvinyl group.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the diethyl ester derivative of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Large batch reactors are used to carry out the condensation and substitution reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Teludipine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding pyridine derivative.
Reduction: The compound can be reduced to form the dihydropyridine derivative.
Substitution: this compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: The major product formed is the pyridine derivative.
Reduction: The major product is the dihydropyridine derivative.
Substitution: Various substituted derivatives of this compound are formed depending on the reagents used.
Scientific Research Applications
Teludipine has several scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of calcium channel blockers.
Biology: this compound is used in research to understand the role of calcium channels in cellular processes.
Medicine: The compound is studied for its potential therapeutic effects in treating hypertension and cardiovascular diseases.
Industry: this compound is used in the development of new antihypertensive drugs and formulations.
Mechanism of Action
Teludipine exerts its effects by inhibiting calcium channels in vascular smooth muscle cells and cardiac myocytes. By blocking the influx of calcium ions, this compound prevents calcium-dependent muscle contraction, leading to vasodilation and reduced blood pressure. The molecular targets of this compound include L-type calcium channels, which are crucial for regulating vascular tone and cardiac function .
Comparison with Similar Compounds
Similar Compounds
Felodipine: Another dihydropyridine calcium channel blocker used to treat hypertension.
Amlodipine: A widely used calcium channel blocker with similar antihypertensive effects.
Nifedipine: A dihydropyridine derivative used to manage angina and hypertension.
Uniqueness of Teludipine
This compound is unique due to its specific chemical structure, which allows for selective inhibition of calcium channels. This selectivity contributes to its effectiveness as an antihypertensive agent with potentially fewer side effects compared to other calcium channel blockers .
Properties
IUPAC Name |
diethyl 2-[(dimethylamino)methyl]-6-methyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O6/c1-9-34-26(32)23-18(3)29-21(17-30(7)8)25(27(33)35-10-2)24(23)20-14-12-11-13-19(20)15-16-22(31)36-28(4,5)6/h11-16,24,29H,9-10,17H2,1-8H3/b16-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLVJXTUCNPMDC-FOCLMDBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)CN(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108687-08-7 | |
Record name | Teludipine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108687087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TELUDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9OJ72BM3O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Teludipine and how does it work?
A1: this compound is a dihydropyridine derivative classified as a calcium channel blocker. While its primary mechanism of action involves blocking calcium channels, research indicates this compound can also reverse multidrug resistance (MDR) in certain cancer cells. This effect was observed to be stronger than Verapamil, another calcium channel blocker [, ].
Q2: How effective is this compound in reversing Daunorubicin resistance compared to other agents, and does the cell line type affect this?
A2: Studies using this compound enantiomers (GR66234A and GR66235A) showed greater efficacy in reversing Daunorubicin resistance compared to Verapamil in two MDR cell lines: ARNII (erythroleukemia) and MCF 7/R (breast cancer). Interestingly, the difference in activity between this compound and Verapamil was more pronounced in the ARNII cell line. Despite this difference in activity, there were no significant variations in cellular Daunorubicin accumulation or intracellular distribution between the two cell lines when exposed to this compound [].
Q3: Does the calcium channel blocking activity of this compound play a role in its MDR reversing capabilities?
A3: The R-enantiomer of this compound (GR66234A) exhibits low calcium channel antagonistic activity. This suggests that its MDR reversing effects might not be solely attributed to calcium channel blocking, indicating potential alternative mechanisms of action []. This characteristic makes GR66234A a potentially valuable candidate for combination chemotherapy in MDR malignancies.
Q4: What are the potential implications of this compound's MDR reversing activity for cancer treatment?
A4: this compound's ability to reverse MDR, particularly with its R-enantiomer showing low calcium channel blocking activity, highlights its potential as an adjuvant therapy in MDR cancers. Further research is crucial to explore its clinical applicability and effectiveness in enhancing chemotherapy outcomes.
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